molecular formula C24H24FN3O4S2 B2645105 N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-46-9

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Numéro de catalogue B2645105
Numéro CAS: 851781-46-9
Poids moléculaire: 501.59
Clé InChI: YSHWFPRSDULOFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex organic molecule that likely contains a pyrazole core (a five-membered ring with three carbon atoms and two nitrogen atoms) and several phenyl groups (aromatic rings). The presence of both tosyl (a sulfur-containing group derived from toluenesulfonic acid) and ethanesulfonamide groups suggests that this compound might be a sulfonamide .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds, such as fluorinated pyrazoles, are often synthesized via a two-step reaction. The first step typically involves the synthesis of a pyrazoline intermediate via a one-pot three-component reaction. The second step is the synthesis of the pyrazole via oxidative aromatization of the pyrazoline .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, referred to as SB-649868, is a novel orexin 1 and 2 receptor antagonist developed for treating insomnia. The disposition and metabolism of this compound were explored in an open-label study involving eight healthy male subjects. The study revealed that the drug is primarily excreted via feces (79%), with urine accounting for only 12% of the total excretion. The elimination half-life of plasma radioactivity was substantially longer than that of the unchanged SB-649868, indicating the presence of slowly cleared metabolites. Notably, SB-649868 and a hemiaminal metabolite were identified as the main circulating components in plasma, with the metabolite arising from oxidation of the benzofuran ring followed by rearrangement. Extensive metabolism of SB-649868 was observed, with negligible amounts excreted unchanged (Renzulli et al., 2011).

Exposures and Effects

In various studies, the exposure to perfluorinated compounds (PFCs), which share structural similarities with N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, has been analyzed to understand the potential health impacts. PFCs like perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) have been detected in human serum, indicating widespread human exposure. These compounds are known for their persistence and potential toxic effects. For instance, PFOS was the dominant PFC in serum samples analyzed, highlighting the need to understand the sources, pathways, and health implications of such chemical exposures (Calafat et al., 2007).

Propriétés

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-10-20(25)11-7-19)28(26-23)34(31,32)22-14-4-17(2)5-15-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHWFPRSDULOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.